molecular formula C25H26N2O4 B11151477 N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11151477
M. Wt: 418.5 g/mol
InChI Key: NCCACANWTRKJRB-UHFFFAOYSA-N
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Description

This compound is a mouthful, so let’s break it down It consists of several functional groups and a fused chromene ring system

    Name: N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

    Structure: A complex molecule with a pyridine ring, an amide group, and a chromene (furochromone) ring.

    Function: Its biological activities and applications are intriguing, which we’ll explore further.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale synthesis typically follows the same principles as the laboratory route.
  • Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Studied for therapeutic properties (anticancer, anti-inflammatory, etc.).

    Industry: May serve as a precursor in drug development or materials science.

Mechanism of Action

    Targets: Likely interacts with specific enzymes, receptors, or cellular pathways.

    Pathways: Further research needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H26N2O4/c1-14-17(4)30-23-16(3)24-21(13-20(14)23)15(2)19(25(29)31-24)8-9-22(28)27-12-10-18-7-5-6-11-26-18/h5-7,11,13H,8-10,12H2,1-4H3,(H,27,28)

InChI Key

NCCACANWTRKJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=N4)C)C)C

Origin of Product

United States

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